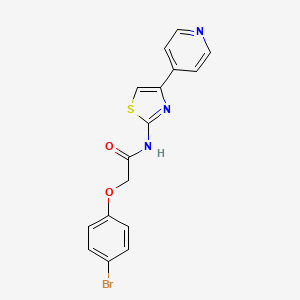

2-(4-bromophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Description

This compound features a thiazole core substituted at position 4 with a pyridin-4-yl group and at position 2 with an acetamide linker bearing a 4-bromophenoxy moiety. The bromophenoxy group introduces steric bulk and electron-withdrawing properties, which may influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name |

2-(4-bromophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O2S/c17-12-1-3-13(4-2-12)22-9-15(21)20-16-19-14(10-23-16)11-5-7-18-8-6-11/h1-8,10H,9H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBGSNLEISBXQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the bromophenoxy and pyridinyl components. These components are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The bromophenoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: : The thiazolyl group can be reduced to form a thiazolidine derivative.

Substitution: : The pyridinyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : 4-bromophenol

Reduction: : 2-(4-bromophenoxy)-N-(4-(pyridin-4-yl)thiazolidin-2-yl)acetamide

Substitution: : Various substituted pyridines and thiazoles

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromophenoxy and pyridinyl groups make it a versatile intermediate for various organic reactions.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its thiazolyl group can be particularly useful in probing enzyme activities and binding affinities.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for drug development. Its structural features may be exploited to design new therapeutic agents targeting specific diseases.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique structure may offer advantages in the creation of novel products with specific properties.

Mechanism of Action

The mechanism by which 2-(4-bromophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- Bromophenoxy vs.

- Pyridine vs. Piperazine/Triazole : Unlike piperazine-containing analogs (Compounds 13–15), the pyridin-4-yl group in the target compound may facilitate hydrogen bonding with enzymatic targets (e.g., MMPs or α-glucosidase) while avoiding the conformational flexibility of piperazine .

- Melting Points : Compounds with rigid aromatic systems (e.g., coumarin in Compound 6a) exhibit lower melting points (~200°C), whereas piperazine derivatives (Compounds 13–15) show higher melting points (269–303°C), likely due to crystalline packing efficiency .

Enzyme Inhibition Profiles

- MMP Inhibition: Piperazine-containing thiazoles (Compounds 13–18) demonstrate MMP inhibitory activity, with IC50 values correlating with electron-withdrawing substituents (e.g., 4-chlorophenyl > 4-methoxyphenyl) . The target compound’s bromophenoxy group, being strongly electron-withdrawing, may enhance MMP binding but requires empirical validation.

- α-Glucosidase Inhibition: Coumarin-linked thiazoles (Compound 6a) show IC50 values of ~25 μM, attributed to hydrogen bonding between the coumarin carbonyl and enzyme active sites . The target compound lacks coumarin but may leverage its pyridine and bromophenoxy groups for similar interactions.

Cytotoxicity and Pharmacokinetics

- Chain Length and Toxicity : Elongating the acetamide linker (e.g., propionamide derivatives in ) increases cytotoxicity compared to shorter-chain analogs . The target compound’s acetamide chain length may balance target affinity and cellular toxicity.

- Metabolic Stability: Triazole-containing analogs (e.g., Compound 9c) exhibit metabolic instability due to oxidative susceptibility, whereas the bromophenoxy group in the target compound may confer resistance to hepatic degradation .

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Chloro, bromo, and fluoro substituents enhance enzyme binding (e.g., MMP inhibition in Compound 14 vs. 13) but may reduce solubility .

Bulkier Substituents: Bromophenoxy and trimethylsilyl groups (Compound 19) enhance hydrophobic interactions but may sterically hinder target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.